Acetone-d6 (CAS 666-52-4), the fully deuterated isotopologue of acetone, is a polar aprotic solvent widely procured for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary function in NMR is to provide a liquid matrix for analytes that minimizes solvent-derived proton signals which would otherwise obscure the compound of interest. Key procurement-relevant properties include its low boiling point for easy sample recovery, a wide liquid range suitable for variable temperature studies, and its miscibility with water and many organic solvents.
Substituting Acetone-d6 with standard protonated acetone for NMR analysis is non-viable; the intense signal from the six protons in non-deuterated acetone would overwhelm the analyte signals, rendering the spectrum useless. While other deuterated solvents like DMSO-d6 and Chloroform-d are common, they are not direct substitutes due to critical differences in physical properties and spectral windows. For example, DMSO-d6 has a high freezing point (18.5 °C) and high viscosity, making it unsuitable for low-temperature studies where Acetone-d6 excels. Furthermore, the specific chemical shifts of residual solvent peaks are a primary selection factor; choosing a solvent with a residual signal that overlaps with key analyte resonances can compromise data integrity, making Acetone-d6 the necessary choice in many experimental designs.
The residual proton signal (CD3COCD2H) in Acetone-d6 appears as a quintet centered at approximately 2.05 ppm. This contrasts sharply with the residual peak of DMSO-d6 at ~2.50 ppm and Chloroform-d at ~7.26 ppm. For analytes with critical proton signals between 2.2 and 7.0 ppm, Acetone-d6 provides a clear, unobstructed spectral window that is unavailable with these common alternatives.
| Evidence Dimension | Residual 1H NMR Signal Position (ppm) |
| Target Compound Data | ~2.05 ppm (quintet) |
| Comparator Or Baseline | DMSO-d6: ~2.50 ppm (quintet); Chloroform-d: ~7.26 ppm (singlet) |
| Quantified Difference | Positioned ~0.45 ppm downfield from DMSO-d6 and ~5.21 ppm downfield from Chloroform-d |
| Conditions | Standard 1H NMR spectroscopy at room temperature. |
This specific spectral window is a primary procurement driver, preventing costly data ambiguity by ensuring that solvent peaks do not overlap with key analyte signals.
Acetone-d6 offers significant handling and processability advantages due to its thermal properties. Its very low freezing point of -94 °C makes it an ideal solvent for variable- and low-temperature NMR studies, a range where DMSO-d6 (Freezing Point: 18.5 °C) is unusable as it would be solid. Additionally, its low boiling point of ~56 °C facilitates easy removal from samples under vacuum post-analysis, a distinct advantage over the high-boiling DMSO-d6 (189 °C), preserving thermally sensitive compounds.
| Evidence Dimension | Freezing Point (°C) |
| Target Compound Data | -94 °C |
| Comparator Or Baseline | DMSO-d6: 18.5 °C |
| Quantified Difference | 112.5 °C lower freezing point than DMSO-d6 |
| Conditions | Atmospheric pressure. |
For any workflow involving sub-ambient temperatures or requiring easy solvent removal, the thermal properties of Acetone-d6 are a critical procurement factor for ensuring experimental viability and sample integrity.
Beyond its role as a passive solvent, Acetone-d6 serves as a cost-effective and readily available deuterium source for base-catalyzed hydrogen-deuterium exchange (HDX) reactions. This process allows for the specific incorporation of deuterium at acidic C-H positions in various substrates, such as other carbonyl compounds. Its ability to act as both the solvent and the deuterium reservoir simplifies experimental setups and can drive deuteration reactions to completion, a functional advantage over non-deuterating solvents like Chloroform-d or solvents where exchange is less favorable.
| Evidence Dimension | Functionality in Synthesis |
| Target Compound Data | Serves as both aprotic solvent and deuterium atom source |
| Comparator Or Baseline | Non-deuterated solvents (e.g., THF, DCM) or other deuterated solvents not typically used for HDX (e.g., CDCl3) |
| Quantified Difference | Provides a dual function (solvent + reagent) not available with non-deuterated alternatives. |
| Conditions | Base-catalyzed hydrogen-deuterium exchange (HDX) reactions. |
For researchers performing isotopic labeling, procuring Acetone-d6 provides a dual-use material that streamlines synthesis protocols and improves the efficiency of deuterium incorporation.
When characterizing organic molecules, natural products, or polymers with key ¹H NMR signals in the mid-field region, Acetone-d6 is the indicated choice. Its residual peak at ~2.05 ppm avoids the spectral overlap that frequently occurs with DMSO-d6 (~2.50 ppm) or the aromatic region interference from Chloroform-d (~7.26 ppm), ensuring clean, unambiguous spectra.
For experiments requiring analysis across a wide range of sub-ambient temperatures, such as kinetic studies or conformational analysis, Acetone-d6 is essential. Its extremely low freezing point (-94 °C) provides a vast operational window unavailable with solvents like DMSO-d6. Furthermore, its volatility allows for gentle solvent removal, preserving the integrity of thermally sensitive samples after analysis.
In synthetic workflows designed to produce deuterated standards for mass spectrometry or to probe reaction mechanisms, Acetone-d6 is a preferred reagent. It functions as both the solvent and the deuterium source in base-catalyzed exchange reactions, offering a simplified and efficient pathway for incorporating deuterium atoms at acidic positions on a target molecule.
Flammable;Irritant